Defined Chiral Purity and Molecular Identity Confirmed by Patent Disclosure: MrgprX2 Antagonist-2 vs. Racemic or Undefined Analogs
MrgprX2 antagonist-2 is explicitly disclosed as a single enantiomer with defined (R)-configuration at the chiral center bearing the trifluoro-2-hydroxypropyl group . This is in contrast to many commercial MRGPRX2 modulators, such as ZINC49534341 (C9), which are achiral or lack a defined stereochemical specification in their product descriptions [1]. The patent disclosure provides unambiguous synthetic and analytical characterization for example E163, ensuring reproducibility of the exact molecular entity .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single (R)-enantiomer; chiral center confirmed by IUPAC name and SMILES . |
| Comparator Or Baseline | ZINC49534341 (C9): Achiral; no chiral centers present [1]. PSB-172656: No chiral centers reported. |
| Quantified Difference | Qualitative: Defined single enantiomer vs. achiral/racemic undefined. |
| Conditions | Chemical structure analysis based on patent WO2021092262A1 and vendor datasheets. |
Why This Matters
For reproducible pharmacology studies, particularly in chiral-sensitive receptor binding assays, a defined enantiomer prevents confounding results from racemic mixtures or undefined stereochemistry.
- [1] MedChemExpress. ZINC49534341 (MRGPRX2 Antagonist C9) Product Information. View Source
